molecular formula C18H21ClN4O2 B2909676 N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030096-73-1

N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2909676
CAS No.: 1030096-73-1
M. Wt: 360.84
InChI Key: APEDAZSXULAWCC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a piperidinyl-substituted pyrimidine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Synthesis of 3-chloroaniline: This can be achieved by chlorination of aniline using chlorine gas or a chlorinating agent such as thionyl chloride.

    Formation of 6-methyl-2-(piperidin-1-yl)pyrimidine: This intermediate can be synthesized by reacting 2-chloro-6-methylpyrimidine with piperidine under basic conditions.

    Coupling Reaction: The final step involves coupling the 3-chloroaniline derivative with the pyrimidine intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(pyrimidin-4-yloxy)acetamide: Lacks the piperidinyl and methyl groups.

    N-(3-chlorophenyl)-2-((6-methylpyrimidin-4-yl)oxy)acetamide: Lacks the piperidinyl group.

    N-(3-chlorophenyl)-2-((2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide: Lacks the methyl group.

Uniqueness

N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to the presence of both the piperidinyl and methyl groups, which may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(20-13)23-8-3-2-4-9-23)25-12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEDAZSXULAWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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